2-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid
Description
2-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid (CAS: 2096333-62-7) is a fluorinated arylboronic acid derivative with the molecular formula C₁₄H₁₂BF₂NO₃ and a molecular weight of 291.06 g/mol . It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, particularly in pharmaceutical and agrochemical research. The compound features a boronic acid group at the para position relative to a fluoro-substituted benzylcarbamoyl moiety, which influences its electronic properties and reactivity .
Properties
IUPAC Name |
[2-fluoro-5-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF2NO3/c16-11-4-1-9(2-5-11)8-18-14(19)10-3-6-13(17)12(7-10)15(20)21/h1-7,20-21H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWOFLMSLFRZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140377 | |
| Record name | Boronic acid, B-[2-fluoro-5-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-62-7 | |
| Record name | Boronic acid, B-[2-fluoro-5-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-fluoro-5-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylcarbamoyl Intermediate: The initial step involves the reaction of 4-fluorobenzylamine with a suitable carbonyl compound to form the benzylcarbamoyl intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction may produce fluorinated benzyl alcohols .
Scientific Research Applications
Scientific Research Applications
1. Enzyme Inhibition
The compound exhibits significant potential in modulating enzyme activity through reversible binding mechanisms. This property is particularly relevant in drug design, where selective inhibition of target enzymes can lead to therapeutic advancements. The dual fluorination increases binding affinity and selectivity towards biological targets, making it a valuable candidate for inhibiting proteases and kinases .
2. Biochemical Pathway Modulation
Research indicates that 2-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid can influence various biochemical pathways by forming reversible covalent bonds with diols and other nucleophiles. This characteristic allows for targeted modulation of cellular processes, which is crucial in developing new therapeutic strategies for diseases such as cancer .
3. Drug Development
The compound's unique structural features make it an attractive scaffold for drug development. Its ability to interact with multiple biomolecular targets opens avenues for creating novel pharmaceuticals that can effectively treat a range of conditions, particularly those involving dysregulated enzyme activity .
Industrial Applications
1. Material Science
In addition to its biological applications, this compound is being explored for its potential in material science. Its chemical properties may contribute to the development of advanced materials with specific functionalities, such as enhanced thermal stability or electrical conductivity .
2. Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Enzyme Inhibition | Investigated the inhibitory effects on specific proteases | Demonstrated significant inhibition with high selectivity due to dual fluorination |
| Drug Development Research | Explored potential therapeutic applications | Identified promising interactions with cancer-related biomolecules |
| Material Science Application | Examined use in polymer synthesis | Found to enhance thermal stability in composite materials |
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The fluorine atoms enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
Key structural analogs differ in the position of fluorine or other substituents on the benzylcarbamoyl group. These variations impact electronic effects (e.g., Hammett σ constants) and steric interactions, which are critical in cross-coupling reactions.
Table 1: Substituent Effects on Molecular Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent (σₚ ≈ +0.06) enhances electrophilicity at the boronic acid group, improving Suzuki reaction rates compared to 4-methoxy derivatives (σₚ ≈ −0.27) .
- Steric Effects : 2-Fluoro analogs (e.g., H54510) exhibit reduced reactivity due to steric hindrance near the carbamoyl group, lowering yields in sterically demanding couplings .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura reactions are highly sensitive to boronic acid structure. Data from Miyaura & Suzuki (1995) suggest that electron-deficient arylboronic acids (e.g., fluorinated derivatives) couple more efficiently with electron-rich aryl halides .
Table 2: Comparative Reactivity Data (Hypothetical)*
Key Findings :
- Fluorine vs. Methoxy : The 4-fluoro analog achieves higher yields (85% vs. 72%) due to enhanced electrophilicity .
- Methyl Substituents : The 3-fluoro-4-methyl derivative (305.09 g/mol) shows moderate reactivity, balancing electronic and steric effects .
Table 3: Physicochemical Properties and Localization
Biological Activity
2-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative notable for its potential biological applications, particularly in medicinal chemistry. This compound is characterized by the presence of fluorine substituents, which enhance its reactivity and bioactivity. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H12B F2N O2
- CAS Number : 2096333-62-7
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Its mechanism can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other boronic acids which have shown inhibitory effects on serine proteases and cysteine proteases.
- Binding Affinity : The fluorine atoms enhance the lipophilicity and binding affinity of the compound to biological targets, potentially increasing its efficacy in therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that boronic acids can exhibit antimicrobial activity. For instance, related compounds have been shown to inhibit the growth of various bacterial and fungal strains:
- In Vitro Studies : Compounds structurally similar to this compound have demonstrated moderate activity against Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potential as antimicrobial agents, particularly against Aspergillus niger and Bacillus cereus .
| Microorganism | MIC (µg/mL) | Comparison with AN2690 |
|---|---|---|
| Candida albicans | 32 | Similar |
| Escherichia coli | 16 | Lower |
| Bacillus cereus | 8 | Lower |
| Aspergillus niger | 4 | Higher |
Anticancer Potential
Boronic acids are being explored for their role in cancer therapy, particularly through Boron Neutron Capture Therapy (BNCT). The ability of these compounds to target tumor cells while sparing healthy tissue is a significant area of research.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comparative analysis revealed that certain fluorinated phenylboronic acids possess enhanced antimicrobial properties due to their ability to form cyclic isomers in solution, which may interact more effectively with microbial enzymes .
- Fluorine Effects : Research indicates that the presence of fluorine in organic compounds can significantly alter their biological properties. Fluorinated compounds tend to exhibit increased acidity and enhanced binding capabilities to biological targets, making them valuable in drug design .
- Mechanistic Insights : Structural studies have shown that the binding affinity of boronic acids can be attributed to their ability to form reversible covalent bonds with target proteins, thus modulating their activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid?
- Methodological Answer : Synthesis typically involves coupling 2-fluoro-5-carboxybenzeneboronic acid with 4-fluorobenzylamine using carbodiimide reagents (e.g., EDC or DCC) to form the amide bond. Post-reaction purification via column chromatography (e.g., silica gel, eluting with dichloromethane/methanol) is critical to achieve ≥97% purity. Confirm the structure using and NMR to verify fluorine positioning and amide formation .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : NMR for aromatic proton assignments and NMR to confirm fluorine substituents.
- High-Performance Liquid Chromatography (HPLC) : Validate purity (≥97%) using reverse-phase C18 columns with UV detection.
- Mass Spectrometry (MS) : Confirm molecular weight (291.06 g/mol) via ESI-MS or MALDI-TOF .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent boronic acid hydrolysis. For long-term stability, lyophilize and store desiccated. Avoid aqueous environments unless reaction conditions explicitly require them .
Advanced Research Questions
Q. How do the dual fluorine substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorines enhance the boronic acid's electrophilicity, potentially accelerating transmetallation with palladium catalysts. However, steric hindrance from the 4-fluorobenzylcarbamoyl group may reduce coupling efficiency. Optimize using Pd(PPh) or SPhos ligands in anhydrous THF at 60–80°C. Monitor reaction progress via TLC with UV quenching .
Q. How can researchers address contradictory data regarding aqueous vs. anhydrous reaction yields?
- Methodological Answer : Contradictions often arise from boronic acid hydrolysis in aqueous media. To resolve:
- Control Water Content : Use molecular sieves or anhydrous solvents (e.g., THF, DMF) for moisture-sensitive reactions.
- pH Optimization : In aqueous conditions, maintain pH 7–9 to stabilize the boronate ester intermediate.
- Comparative Studies : Perform parallel experiments with deuterated solvents to track hydrolysis via NMR .
Q. What strategies mitigate toxicity risks during in vitro biological assays?
- Methodological Answer : Given its irritant classification (similar to structurally related compounds):
- Dose-Response Profiling : Start with low concentrations (µM range) in cell cultures, using cytotoxicity assays (e.g., MTT or LDH release).
- Metabolic Stability Tests : Incubate with liver microsomes to assess degradation pathways.
- In Silico Modeling : Predict ADMET properties using software like Schrödinger’s QikProp to guide experimental design .
Q. How does the carbamoyl group affect solubility in polar vs. nonpolar solvents?
- Methodological Answer : The carbamoyl moiety enhances polarity, improving solubility in DMSO or DMF (≥10 mg/mL). For nonpolar solvents (e.g., toluene), solubility is limited (<1 mg/mL). Pre-dissolve in DMSO for stock solutions and dilute into reaction media to avoid precipitation .
Safety and Compliance
Q. What safety protocols are mandatory for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
